molecular formula C17H12N2O5 B3956453 2-(2-Methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one

2-(2-Methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one

Cat. No.: B3956453
M. Wt: 324.29 g/mol
InChI Key: LBQAGRKCAGSGPA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one is a heterocyclic compound that features both methoxy and nitro functional groups attached to a 1,3-oxazinone ring

Properties

IUPAC Name

2-(2-methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-23-15-9-5-3-7-12(15)17-18-13(10-16(20)24-17)11-6-2-4-8-14(11)19(21)22/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQAGRKCAGSGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CC(=O)O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzoyl chloride with 2-nitroaniline in the presence of a base, followed by cyclization to form the oxazinone ring. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one.

    Reduction: Formation of 2-(2-methoxyphenyl)-4-(2-aminophenyl)-1,3-oxazin-6-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-4-phenyl-1,3-oxazin-6-one: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-Phenyl-4-(2-nitrophenyl)-1,3-oxazin-6-one:

Uniqueness

2-(2-Methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These functional groups can significantly influence the compound’s reactivity, making it a versatile intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)-4-(2-nitrophenyl)-1,3-oxazin-6-one

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